molecular formula C26H22N2O5 B3732675 N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3732675
M. Wt: 442.5 g/mol
InChI Key: BHIKBBWCOXITIA-NTEUORMPSA-N
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Description

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzofuran ring, a methoxyphenyl group, and an enoyl amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxyphenyl group, and the formation of the enoyl amino linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the benzofuran ring and the enoyl amino linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-31-20-11-7-17(8-12-20)9-14-25(29)27-19-10-13-21(23(16-19)32-2)28-26(30)24-15-18-5-3-4-6-22(18)33-24/h3-16H,1-2H3,(H,27,29)(H,28,30)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIKBBWCOXITIA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]-1-benzofuran-2-carboxamide

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